![molecular formula C15H10N2O3 B11849520 6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione CAS No. 178617-42-0](/img/structure/B11849520.png)
6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable naphthyridine derivative.
Hydroxylation: Introduce a hydroxyl group at the 5-position using reagents like hydrogen peroxide or other oxidizing agents.
Benzoylation: Introduce a benzoyl group at the 6-position using benzoyl chloride in the presence of a base such as pyridine.
Cyclization: Cyclize the intermediate to form the final naphthyridinone structure under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like SOCl₂ (Thionyl chloride) for chlorination, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 5-keto or 5-aldehyde derivatives.
Reduction: Formation of 6-benzyl-5-hydroxy-1,7-naphthyridin-8(7H)-one.
Substitution: Formation of various substituted naphthyridinones depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Benzoyl-5-hydroxy-1,7-naphthyridin-2(1H)-one
- 5-Hydroxy-1,7-naphthyridin-8(7H)-one
- 6-Benzoyl-1,7-naphthyridin-8(7H)-one
Uniqueness
6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one is unique due to the specific positions of the benzoyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both functional groups in specific positions can lead to unique interactions with biological targets or other molecules in synthetic applications.
Propriétés
Numéro CAS |
178617-42-0 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
6-benzoyl-5-hydroxy-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C15H10N2O3/c18-13(9-5-2-1-3-6-9)12-14(19)10-7-4-8-16-11(10)15(20)17-12/h1-8,19H,(H,17,20) |
Clé InChI |
BXMATRNXSQFSCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=O)N2)N=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


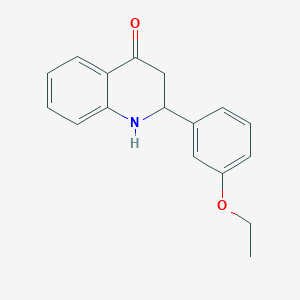
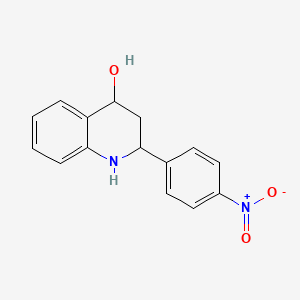


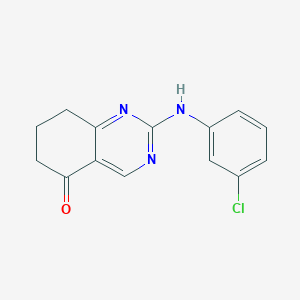
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
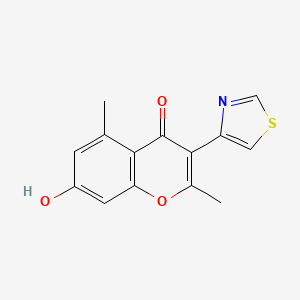
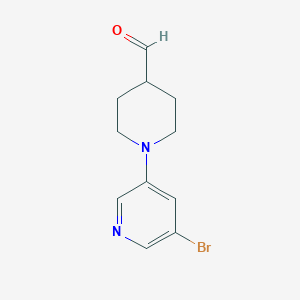
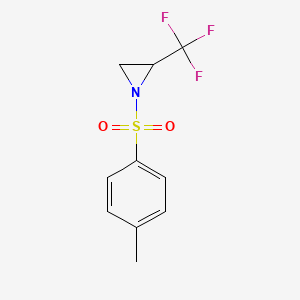

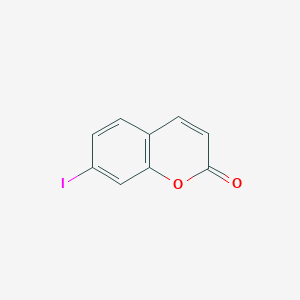
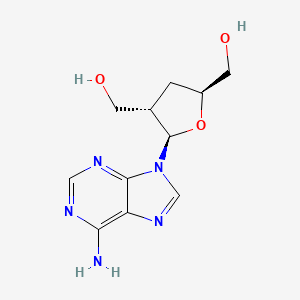
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
